Validated Synthetic Utility: Proven Intermediate in Thiazole Carboxamide PIM Kinase Inhibitor Synthesis vs. Unvalidated Analogs
Among cyclohexenone boronate esters, 5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is explicitly cited by multiple reputable chemical suppliers as a reagent used in the synthesis of thiazole carboxamides that act as PIM kinase inhibitors for treating cancer [1]. In contrast, the unsubstituted analog 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (CAS 1187055-81-7), the 4,4-dimethyl-2-boronate isomer (CAS 219489-09-5), and the 2-fluoro analog (CAS 2301976-85-0) do not carry this specific documented application to PIM kinase inhibitor programs in manufacturer technical descriptions. The target compound thus offers traceable synthetic precedent within the PIM inhibitor patent landscape, reducing the risk of synthetic route failure for procurement decisions tied to this therapeutic target class.
| Evidence Dimension | Documented application in PIM kinase inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly cited as a reagent for thiazole carboxamide PIM kinase inhibitor synthesis (cancer) by ≥3 independent supplier datasheets |
| Comparator Or Baseline | CAS 1187055-81-7 (unsubstituted analog), CAS 219489-09-5 (4,4-dimethyl-2-boronate isomer), CAS 2301976-85-0 (2-fluoro analog): no equivalent published application found |
| Quantified Difference | Qualitative binary distinction (documented application present vs. absent) |
| Conditions | Context: Manufacturer technical datasheet review and patent landscape assessment |
Why This Matters
For procurement teams building PIM kinase inhibitor libraries, choosing a building block with established synthetic precedent in the target patent space reduces route development risk and accelerates hit-to-lead progression.
- [1] Delta-B Product Page: 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, CAS 497959-45-2. Application description. View Source
